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Compound of Interest

Compound Name: Neurotensin (1-8)

Cat. No.: B1584057 Get Quote

Introduction Neurotensin (NT) is a 13-amino acid neuropeptide with the sequence pGlu-Leu-

Tyr-Glu-Asn-Lys-Pro-Arg-Arg-Pro-Tyr-Ile-Leu. The N-terminal fragment, Neurotensin (1-8)
(pGlu-Leu-Tyr-Glu-Asn-Lys-Pro-Arg), is a significant component for studying the structure-

activity relationship of the full peptide. Solid-Phase Peptide Synthesis (SPPS) utilizing the

Fmoc/tBu strategy is the standard method for obtaining high-purity synthetic peptides for

research and drug development. This protocol outlines the manual synthesis of Neurotensin
(1-8) on a 2-chlorotrityl chloride resin, followed by cleavage, deprotection, and purification.

Experimental Protocols
Materials and Reagents
The following table summarizes the key reagents and materials required for the synthesis,

cleavage, and purification of Neurotensin (1-8).
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Category Item Purpose

Solid Support (Resin)
2-Chlorotrityl chloride (2-CTC)

resin, 100-200 mesh

Insoluble support for peptide

elongation

Solvents

Dichloromethane (DCM), N,N-

Dimethylformamide (DMF),

Methanol (MeOH), Diethyl

ether (cold), Acetonitrile (ACN,

HPLC grade), Deionized Water

(HPLC grade)

Resin swelling, washing, and

HPLC

Amino Acid Derivatives

Fmoc-Arg(Pbf)-OH[1][2],

Fmoc-Pro-OH, Fmoc-

Lys(Boc)-OH[3], Fmoc-

Asn(Trt)-OH[4], Fmoc-

Glu(OtBu)-OH, Fmoc-Tyr(tBu)-

OH, Fmoc-Leu-OH, Fmoc-

pGlu-OH

Building blocks for peptide

synthesis

Coupling Reagents

O-(Benzotriazol-1-yl)-

N,N,N',N'-tetramethyluronium

hexafluorophosphate (HBTU),

N,N-Diisopropylethylamine

(DIPEA)

Activation of amino acid

carboxyl groups

Deprotection Reagent 20% (v/v) Piperidine in DMF
Removal of N-terminal Fmoc

group

Cleavage & Deprotection

Reagent K: Trifluoroacetic acid

(TFA), Phenol, Thioanisole,

Deionized Water, 1,2-

Ethanedithiol (EDT)

Cleavage from resin and side-

chain deprotection

Purification Reagents

0.1% (v/v) TFA in Deionized

Water (Mobile Phase A), 0.1%

(v/v) TFA in Acetonitrile (Mobile

Phase B)

RP-HPLC mobile phases
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Synthesis Workflow Diagram
The diagram below illustrates the complete workflow for the solid-phase synthesis of

Neurotensin (1-8).
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1. Resin Preparation

2. Peptide Elongation Cycle (7 Iterations)

3. Cleavage & Purification

Swell 2-CTC Resin in DCM

Load Fmoc-Arg(Pbf)-OH

DIPEA, DCM

Cap Unreacted Sites with MeOH/DIPEA

Fmoc Deprotection (20% Piperidine/DMF)

Start Synthesis Cycle

Wash with DMF

Amino Acid Coupling (HBTU/DIPEA in DMF)

Wash with DMF

Next Amino Acid

Final Wash (DMF, DCM) & Dry

After Final Coupling

Cleavage with Reagent K

Precipitate with Cold Diethyl Ether

Purify by RP-HPLC

Analyze by LC-MS & Lyophilize

Click to download full resolution via product page

Caption: Workflow for the solid-phase synthesis of Neurotensin (1-8).
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Detailed Synthesis Protocol
The synthesis is based on a 0.1 mmol scale.

Step 1: Resin Preparation and First Amino Acid Loading

Place 2-chlorotrityl chloride resin (e.g., 150 mg, ~0.1 mmol assuming 0.67 mmol/g loading) in

a fritted reaction vessel.

Swell the resin in DCM (3 mL) for 30 minutes. Drain the DCM.

In a separate vial, dissolve Fmoc-Arg(Pbf)-OH (0.2 mmol, 2 eq.) and DIPEA (0.4 mmol, 4

eq.) in 2 mL of DCM.

Add the amino acid solution to the swollen resin and agitate for 2 hours at room temperature.

To cap any unreacted sites, add a solution of DCM/MeOH/DIPEA (17:2:1, 2 mL) and agitate

for 15 minutes.

Drain the solution and wash the resin sequentially with DCM (3x), DMF (3x), and DCM (3x).

Step 2: Iterative Peptide Elongation This cycle is repeated for each subsequent amino acid in

the sequence: Pro, Lys(Boc), Asn(Trt), Glu(OtBu), Tyr(tBu), Leu, and finally pGlu.

Fmoc Deprotection: Add 20% piperidine in DMF (3 mL) to the resin and agitate for 3 minutes.

Drain. Add a fresh 3 mL of 20% piperidine in DMF and agitate for 7 minutes.

Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5 x 3 mL)

to remove all traces of piperidine.

Amino Acid Coupling:

In a separate vial, pre-activate the next Fmoc-amino acid (0.3 mmol, 3 eq.) with HBTU

(0.3 mmol, 3 eq.) and DIPEA (0.6 mmol, 6 eq.) in DMF (2 mL) for 2-3 minutes.

Add the activated amino acid solution to the resin.

Agitate the mixture for 45-60 minutes at room temperature.
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To monitor coupling completion, a Kaiser test can be performed on a small sample of

beads.

Washing: Drain the coupling solution and wash the resin with DMF (3 x 3 mL).

Repeat the deprotection and coupling cycle for all amino acids in the sequence.

Step 3: Cleavage and Deprotection

After the final coupling, wash the peptidyl-resin with DMF (3x), DCM (3x), and Methanol (3x).

Dry the resin thoroughly under a high vacuum for at least 2 hours.

Prepare Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-

ethanedithiol (v/v/v/v/v). Caution: Prepare in a fume hood.

Add the freshly prepared Reagent K (3 mL) to the dry resin and agitate at room temperature

for 2-3 hours.

Filter the cleavage mixture into a clean collection tube. Rinse the resin with a small amount

of fresh TFA (0.5 mL) and combine the filtrates.

Precipitate the crude peptide by adding the TFA solution dropwise into a centrifuge tube

containing 30 mL of cold diethyl ether.

Centrifuge the mixture, decant the ether, and wash the peptide pellet twice more with cold

diethyl ether.

Dry the crude peptide pellet under vacuum.

Step 4: Purification and Analysis

Dissolve the crude peptide in a minimal amount of Mobile Phase A (0.1% TFA in water).

Purify the peptide using preparative reversed-phase HPLC (RP-HPLC) with a C18 column.

Apply a linear gradient of Mobile Phase B (0.1% TFA in ACN) against Mobile Phase A. A

typical gradient might be 5-65% B over 60 minutes.
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Monitor the elution at 214 nm and 280 nm and collect fractions corresponding to the main

peak.

Analyze the collected fractions for purity by analytical RP-HPLC and confirm the molecular

weight by mass spectrometry (e.g., LC-MS or MALDI-TOF).

Pool the pure fractions (>95% purity) and lyophilize to obtain the final peptide as a white,

fluffy powder.

Quantitative Data Summary
The following tables provide typical quantitative parameters for the synthesis and expected

results.

Table 1: Reagent Stoichiometry and Reaction Times

Step Reagent
Equivalents (relative

to resin loading)
Typical Time

First AA Loading
Fmoc-Arg(Pbf)-OH /

DIPEA
2 / 4 2 hours

Fmoc Deprotection
20% Piperidine in

DMF
- 3 + 7 minutes

Amino Acid Coupling
Fmoc-AA / HBTU /

DIPEA
3 / 3 / 6 45-60 minutes

Final Cleavage Reagent K - 2-3 hours

Table 2: Expected Yield and Purity
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Parameter Expected Outcome Notes

Crude Peptide Purity 50-80%

Highly sequence-dependent.

Assessed by analytical RP-

HPLC.

Final Purity (Post-HPLC) >95%

Standard for most research

applications. Can be increased

to >98% with careful fraction

collection.

Overall Yield 10-30%

Calculated based on the initial

resin loading. Varies

significantly with sequence

length and difficulty.

Final Product White, lyophilized powder Store at -20°C or lower.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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